N-(1,3-BENZODIOXOL-5-YL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is a synthetic organic compound that features a benzodioxole ring and a tetrahydrofuran moiety connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde.
Formation of the Tetrahydrofuran Intermediate: Tetrahydrofuran is synthesized from 1,4-butanediol through acid-catalyzed cyclization.
Coupling Reaction: The benzodioxole and tetrahydrofuran intermediates are coupled using a urea-forming reagent such as phosgene or triphosgene under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with similar structural features but different biological activity.
N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine: Another benzodioxole derivative with distinct pharmacological properties.
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is unique due to its combination of a benzodioxole ring and a tetrahydrofuran moiety, which imparts specific chemical reactivity and biological activity not observed in other similar compounds .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-7-10-2-1-5-17-10)15-9-3-4-11-12(6-9)19-8-18-11/h3-4,6,10H,1-2,5,7-8H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPSUCJANVVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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